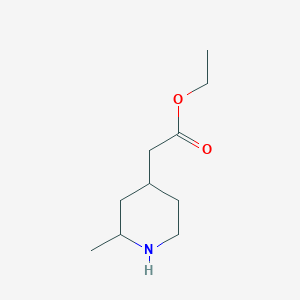

Ethyl 2-(2-methyl-4-piperidyl)acetate

Description

Ethyl 2-(2-methyl-4-piperidyl)acetate is a piperidine derivative featuring a methyl group at the 2-position of the piperidine ring and an ethyl acetate moiety at the 4-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and metabolic pathways . Its synthesis typically involves esterification or alkylation reactions, leveraging the nucleophilic nature of the piperidine nitrogen and the reactivity of the acetate group.

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

ethyl 2-(2-methylpiperidin-4-yl)acetate |

InChI |

InChI=1S/C10H19NO2/c1-3-13-10(12)7-9-4-5-11-8(2)6-9/h8-9,11H,3-7H2,1-2H3 |

InChI Key |

TUNOZOLGUBFDSM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1CCNC(C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-methyl-4-piperidyl)acetate typically involves the reaction of 2-methyl-4-piperidone with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methyl-4-piperidyl)acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 2-(2-methyl-4-piperidyl)acetate is an organic ester compound derived from 2-methyl-4-piperidone and ethyl bromoacetate. It has a molecular weight of approximately 185.26 g/mol and the IUPAC name ethyl 2-(2-methylpiperidin-4-yl)acetate. This compound is of interest in medicinal chemistry because it exhibits significant biological activity and may serve as a building block for developing biologically active compounds.

Applications in Chemical and Pharmaceutical Research

This compound is used in the chemical industry as an intermediate in the synthesis of complex organic molecules. It is also explored in pharmaceuticals for its potential therapeutic applications. Research suggests it may have analgesic and anesthetic properties.

Biological Activity

Research indicates that this compound interacts with neurotransmitter receptors, which influences pain pathways and potentially provides analgesic effects. Studies focus on its interactions with biological systems to understand the specific pathways and targets involved, highlighting its relevance in pharmacology and therapeutic applications.

Structural Comparison with Piperidine Derivatives

This compound shares structural similarities with other piperidine derivatives, but also exhibits unique aspects.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(piperidin-4-yl)acetate | Piperidine ring without methyl substitution | Lacks the methyl group at position 2 |

| Methyl 2-(piperidin-4-yl)acetate | Methyl group instead of ethyl | Different alkyl substitution affecting properties |

| Ethyl piperidine-4-carboxylate | Carboxylic acid instead of ester | Different functional group leading to distinct reactivity |

| Ethyl 4-methylpiperidine-4-carboxylate | Methyl substitution on the piperidine ring | Alters biological activity compared to ethyl derivative |

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methyl-4-piperidyl)acetate involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine Backbone

Ethyl 2-(piperidin-4-yl)acetate

- Structural Difference : Lacks the 2-methyl substitution on the piperidine ring.

- Physicochemical Properties : Lower molecular weight (MW: ~185.2 g/mol) compared to the methyl-substituted analogue (MW: ~199.3 g/mol). LogP is reduced due to decreased hydrophobicity .

Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate

- Structural Difference : Incorporates a benzyl group at the 1-position and a double bond (ylidene) in the piperidine ring.

- Impact : The benzyl group increases lipophilicity (LogP: ~3.1), while the ylidene group introduces rigidity, affecting conformational flexibility and receptor interactions .

2,2,6,6-Tetramethylpiperidin-4-yl acetate derivatives

Heterocyclic Analogues

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate

- Structural Difference : Replaces the piperidine ring with a benzofuran system substituted with bromo and ethylsulfinyl groups.

- Impact : The aromatic benzofuran core increases π-π stacking interactions in crystal structures, while sulfinyl groups introduce polarity (PSA: ~89.9 Ų) .

Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate

- Structural Difference: Features a pyrimidinone ring with butyl and methyl substituents.

- Impact: The pyrimidinone ring participates in hydrogen bonding (e.g., C=O⋯H-N interactions), enhancing binding to enzymes like dihydrofolate reductase .

Imidazole and Triazole Derivatives

Ethyl 2-(2-phenyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)acetate

- Structural Difference : Contains an imidazole ring with aromatic substituents.

- Impact : The trimethoxyphenyl group enhances anti-proliferative activity against cancer cells by modulating tubulin polymerization .

Ethyl 2-hydroxy-2-[5-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]acetate

Comparative Data Table

Biological Activity

Ethyl 2-(2-methyl-4-piperidyl)acetate, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring, which is known for its significant role in various biological mechanisms. The compound's structure can be represented as follows:

This structure contributes to its interaction with various biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study showed that certain piperidine derivatives could induce apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Table 1: Cytotoxicity of Piperidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | FaDu (hypopharyngeal) | TBD | Induction of apoptosis |

| Bleomycin | FaDu | TBD | DNA damage |

| EF24 | Various | TBD | IKKb inhibition and NF-κB pathway modulation |

Neurological Effects

The compound has also been investigated for its potential in treating neurological disorders. Piperidine derivatives are known to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. This compound may exhibit dual inhibitory effects on these enzymes, which could lead to improved cognitive function .

Case Study: Dual Inhibition of Cholinesterases

In a study examining the effects of piperidine derivatives on cholinesterases, this compound demonstrated significant inhibition of AChE activity, suggesting its potential as a therapeutic agent for Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit AChE and BuChE contributes to its neuroprotective effects.

- Induction of Apoptosis : Its cytotoxic effects on cancer cells are likely mediated through apoptosis pathways, including mitochondrial dysfunction and activation of caspases .

- Antioxidant Properties : Some studies suggest that piperidine derivatives possess antioxidant capabilities, which may play a role in mitigating oxidative stress associated with cancer and neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-methyl-4-piperidyl)acetate, and what reaction conditions optimize yield?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. A base (e.g., NaOH or K₂CO₃) is often used to deprotonate the piperidine nitrogen, facilitating reaction with ethyl bromoacetate or similar reagents. Solvents like ethanol or methanol are employed under reflux conditions (60–80°C). For example, cesium carbonate and EDCI hydrochloride have been used as catalysts in analogous piperidine derivatives to enhance reaction efficiency . Key parameters include:

Q. How does the reactivity of this compound compare to other piperidine esters?

The 2-methyl and ester groups influence reactivity:

- Oxidation : The methyl group stabilizes intermediates, reducing susceptibility to strong oxidants (e.g., KMnO₄) compared to unsubstituted piperidine derivatives.

- Reduction : LiAlH₄ reduces the ester to ethanol derivatives, but steric hindrance from the methyl group slows reaction kinetics.

- Substitution : The piperidine nitrogen undergoes alkylation or acylation, though regioselectivity depends on steric and electronic effects .

Q. What biological activities are associated with this compound?

Piperidine derivatives exhibit enzyme inhibition (e.g., acetylcholinesterase) and receptor modulation (e.g., sigma-1 receptors). This compound’s ester group enhances membrane permeability, making it a candidate for central nervous system (CNS) drug precursors. In vitro assays (e.g., fluorescence-based enzyme inhibition) are used to validate activity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies of this compound?

Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or impurities. Methodological solutions include:

- Dose-response curves : Confirm activity across multiple concentrations (e.g., 1–100 µM).

- Analytical validation : Use HPLC-MS (≥95% purity) to rule out byproducts.

- Structural analogs : Compare with derivatives (e.g., hydroxyl or amino-substituted piperidines) to isolate functional group contributions .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

Chiral resolution or asymmetric catalysis (e.g., chiral Lewis acids) can enhance enantiomeric excess (ee). For example:

Q. How can computational methods predict metabolic pathways for this compound?

Tools like PISTACHIO and Reaxys predict phase I/II metabolism. Key steps:

- Ester hydrolysis : Likely hepatic conversion to carboxylic acid derivatives.

- N-demethylation : CYP450 enzymes (e.g., CYP3A4) may oxidize the methyl group.

- Docking studies : Simulate interactions with CYP450 isoforms to identify metabolic hotspots .

Q. What advanced techniques characterize crystallographic and conformational properties?

- Single-crystal XRD : Resolve bond angles and torsional strain (e.g., piperidine chair vs. boat conformations).

- NMR crystallography : Combine solid-state NMR with XRD to validate hydrogen bonding networks.

- DFT calculations : Predict stability of tautomers or protonation states .

Methodological Tables

Q. Table 1. Comparative Reactivity of Piperidine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.